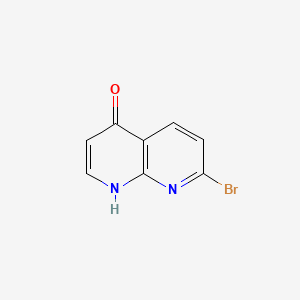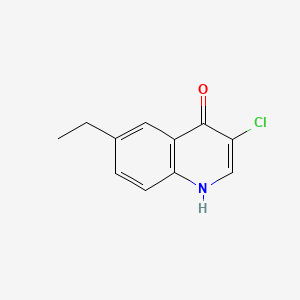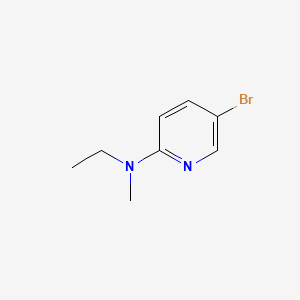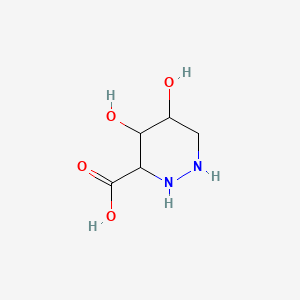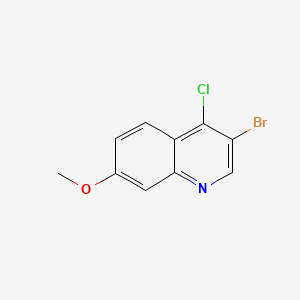
3-Bromo-4-chloro-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-7-methoxyquinoline (BCMQ) is a heterocyclic compound. It has a molecular formula of C10H7BrClNO and an average mass of 272.526 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as BCMQ, has been a topic of interest in the field of medicinal chemistry . Classical synthesis protocols like Gould–Jacobs, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of BCMQ includes a quinoline core with bromine, chlorine, and methoxy functional groups . The SMILES string representation of BCMQ is COc1ccc2c(c1)ncc(c2Cl)Br .Physical And Chemical Properties Analysis
BCMQ has a density of 1.6±0.1 g/cm³ . It has a boiling point of 341.1±37.0 °C at 760 mmHg . The compound is a solid .科学的研究の応用
Chloroquine Derivatives and Repurposing
Chloroquine (CQ) and its derivatives, closely related to 3-Bromo-4-chloro-7-methoxyquinoline, have been extensively researched for their potential in treating various diseases beyond their original use for malaria. Studies have highlighted the biochemical properties of CQ that make it suitable for repurposing in managing infectious and non-infectious diseases. This includes efforts to create novel compounds based on the CQ scaffold, exploring its application in cancer therapy and other conditions. The focus has been on understanding the enantiomers of CQ and evaluating structural analogs to maximize the therapeutic value of the 4-aminoquinolines (Njaria et al., 2015).
Excited State Hydrogen Atom Transfer in Molecular Clusters
Research on excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline, which is structurally related to 3-Bromo-4-chloro-7-methoxyquinoline, provides insights into the photochemical properties of these compounds. These studies are crucial for understanding the photoexcited processes in molecules with potential applications in photophysics and photochemistry (Manca, Tanner, & Leutwyler, 2005).
Analytical Applications in Titrations
Research has also explored the use of quinoline derivatives as reversible indicators in bromate titrations, demonstrating their utility in analytical chemistry. This includes the evaluation of compounds like 8-hydroxyquinoline and its suitability in titration methods, highlighting the versatility of quinoline derivatives in analytical applications (Belcher, 1949).
Antioxidant Activity Determination
Further, quinoline derivatives have been applied in developing assays to determine antioxidant activity, demonstrating their role in biochemical analyses. These assays are crucial for exploring the antioxidant potential of various substances, illustrating the broad utility of quinoline compounds in scientific research (Munteanu & Apetrei, 2021).
Insights into 8-Hydroxyquinolines in Medicinal Chemistry
Significant attention has been drawn to 8-hydroxyquinoline, a compound structurally similar to 3-Bromo-4-chloro-7-methoxyquinoline, due to its vast biological activities. Its derivatives are being explored for their potential in treating life-threatening diseases, showcasing the medicinal chemistry applications of quinoline derivatives (Gupta, Luxami, & Paul, 2021).
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRHUWXEQKTMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671163 |
Source


|
| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-7-methoxyquinoline | |
CAS RN |
1203579-63-8 |
Source


|
| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

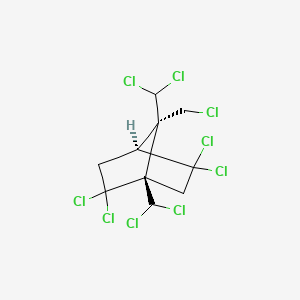
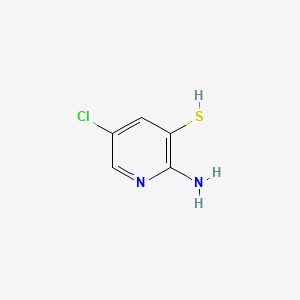
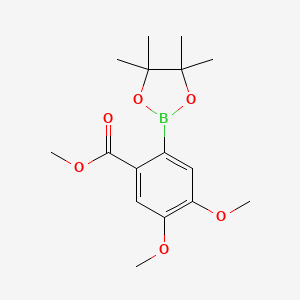
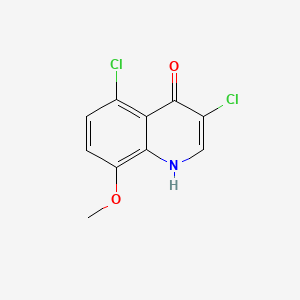
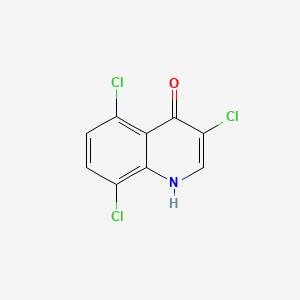
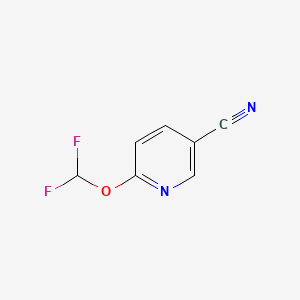
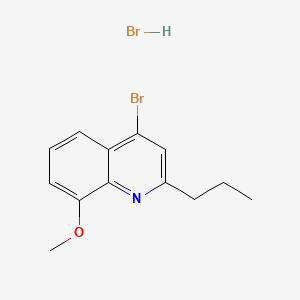
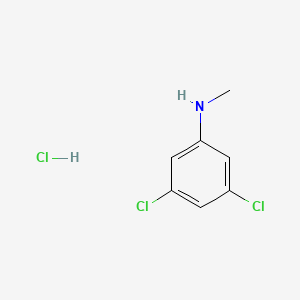
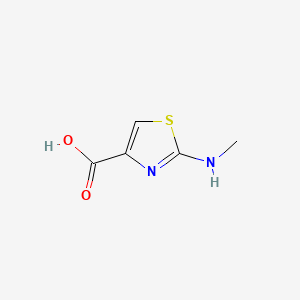
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
